Stereochemical Selectivity as a Decisive Procurement Factor: Trans vs. Cis Diastereomer for Biotin Synthesis
The trans-diastereomer (CAS 26340-00-1) is explicitly excluded from the productive pathway for (+)-biotin. The patented industrial process for biotin synthesis specifies the cis-diastereomer (CAS 26339-42-4) as the critical intermediate. The process describes the cyclization of a meso-2,3-bis(benzylamino)succinic acid derivative to yield the cis-4,5-imidazolidinedicarboxylic acid anhydride, which is then used in subsequent steps [1]. The trans-configuration would not yield the correct stereochemistry for the final biologically active (+)-biotin molecule. This is a binary qualitative distinction: the cis-isomer is a 'process-competent intermediate' while the trans-isomer is a 'process-incompetent byproduct/impurity' [REFS-1, REFS-2].
| Evidence Dimension | Suitability as Intermediate for (+)-Biotin Synthesis |
|---|---|
| Target Compound Data | Not suitable; trans-stereochemistry leads to incorrect configuration for downstream steps |
| Comparator Or Baseline | cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid anhydride (CAS 26339-42-4). Suitable; documented as the key intermediate in the patented biotin process. |
| Quantified Difference | Qualitative pass/fail: The cis-isomer is an established intermediate; the trans-isomer is a recognized impurity/byproduct. |
| Conditions | Industrial biotin synthesis process described in patent literature (EP 1127879 A1, US20150011777A1). |
Why This Matters
For R&D and scale-up groups working on biotin synthesis, selecting the cis-isomer over the trans-isomer is mandatory to achieve the desired product, making stereochemical identity the primary procurement specification.
- [1] EP 1127879 A1. Preparation of 2-oxo-1,3-dibenzyl-cis-4,5-imidazolidin dicarboxylic acid and its anhydride. European Patent Office, 2001. View Source
- [2] US20150011777A1. Method for preparing d-biotin. Google Patents, 2015. View Source
